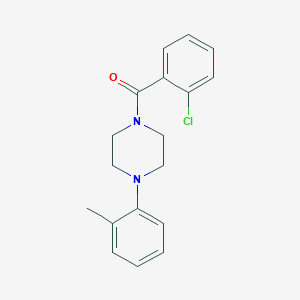
N~2~-(3-acetylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(3-acetylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, commonly known as AM404, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AM404 is a potent inhibitor of anandamide uptake and degradation, which makes it an attractive target for the treatment of various diseases.
Wirkmechanismus
AM404 acts by inhibiting the uptake and degradation of anandamide, which is an endocannabinoid that plays a crucial role in pain and inflammation. Anandamide is metabolized by fatty acid amide hydrolase (FAAH), and AM404 inhibits FAAH activity, leading to an increase in anandamide levels.
Biochemical and Physiological Effects
AM404 has been shown to produce a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. AM404 has also been shown to modulate the activity of the endocannabinoid system, which plays a crucial role in various physiological processes, including pain, inflammation, and mood regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using AM404 in lab experiments is its potent inhibitory effects on anandamide uptake and degradation, which makes it an attractive tool for studying the endocannabinoid system. However, one of the limitations of using AM404 is its potential toxicity, which can limit its therapeutic applications.
Zukünftige Richtungen
There are several potential future directions for research on AM404. One area of interest is the development of more potent and selective inhibitors of FAAH, which can lead to more effective treatments for pain and inflammation. Another area of interest is the development of novel drug delivery systems for AM404, which can enhance its therapeutic efficacy and minimize its potential toxicity.
Conclusion
In conclusion, AM404 is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AM404 acts by inhibiting the uptake and degradation of anandamide, leading to an increase in anandamide levels. AM404 has been shown to produce a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. While AM404 has several advantages for lab experiments, its potential toxicity can limit its therapeutic applications. There are several potential future directions for research on AM404, including the development of more potent and selective inhibitors of FAAH and novel drug delivery systems.
Synthesemethoden
AM404 can be synthesized by reacting N-arachidonoylphenolamine with N-methylglycine in the presence of methylsulfonyl chloride. The resulting product is then purified using column chromatography to obtain pure AM404.
Wissenschaftliche Forschungsanwendungen
AM404 has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and neurological disorders. Several preclinical studies have demonstrated the efficacy of AM404 in reducing pain and inflammation in animal models.
Eigenschaften
IUPAC Name |
2-(3-acetyl-N-methylsulfonylanilino)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-9(15)10-5-4-6-11(7-10)14(19(3,17)18)8-12(16)13-2/h4-7H,8H2,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARQQSXCZXIHCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N(CC(=O)NC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

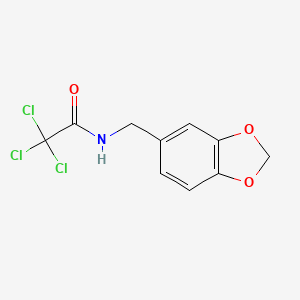
![4-ethyl-2-{[3-(2-furyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5811371.png)
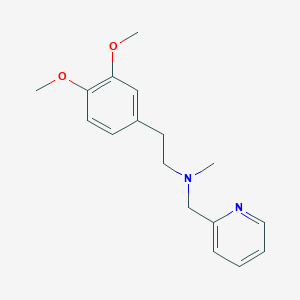


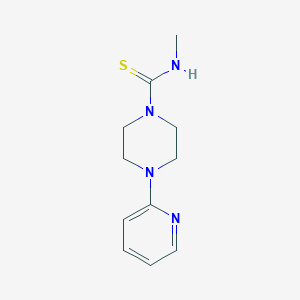



![N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5811438.png)
![1-(4-methoxyphenyl)-2-{[4-(2-methyl-2-propen-1-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5811441.png)
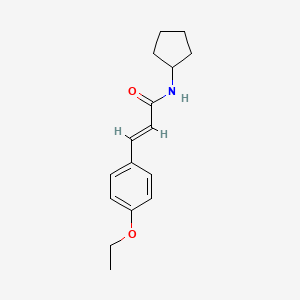
![N'-(4-chlorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5811459.png)
